molecular formula C20H26N2O2 B2741492 2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide CAS No. 953987-40-1

2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2741492
CAS No.: 953987-40-1
M. Wt: 326.44
InChI Key: IPKSSEZQDDSDPI-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a naphthalene ring system, an ethoxy group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthamide Core: The naphthalene ring is functionalized to introduce the amide group. This can be achieved through the reaction of 2-ethoxy-1-naphthoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the naphthamide intermediate with 1-methylpiperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The piperidine moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethoxy-1-naphthoic acid.

    Reduction: Formation of 2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthylamine: A reduced form of the compound with similar structural features.

    2-ethoxy-1-naphthoic acid: An oxidized form of the compound with a carboxylic acid group.

Uniqueness

2-ethoxy-N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-ethoxy-N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-24-18-9-8-16-6-4-5-7-17(16)19(18)20(23)21-14-15-10-12-22(2)13-11-15/h4-9,15H,3,10-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKSSEZQDDSDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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